
JNJ-42253432
Overview
Description
JNJ-42253432 is a potent, orally active P2X7 receptor (P2X7R) antagonist developed for targeting neuroinflammatory and neurological disorders. As a purinergic receptor, P2X7R is implicated in caspase activation, neuroinflammatory gene transcription, and cytokine release, making it a therapeutic target for conditions such as epilepsy, Alzheimer’s disease, and depression .
This compound exhibits high affinity for both rat and human P2X7 receptors, with pKi values of 9.1 (rat) and 7.9 (human), respectively . It demonstrates excellent central nervous system (CNS) penetration, achieving >80% brain P2X7 occupancy in preclinical models when administered subcutaneously . This property distinguishes it from many P2X7R antagonists that struggle with blood-brain barrier (BBB) permeability . Its pharmacokinetic profile includes rapid absorption and sustained receptor occupancy, enabling robust evaluation in neurological models .
However, its efficacy varies across models, highlighting the complexity of P2X7R signaling in different pathological contexts .
Q & A
Basic Research Questions
Q. What methodological considerations are critical for ensuring reproducibility in preclinical studies of JNJ-42253432?
To ensure reproducibility:
- Protocol standardization : Define exact compound preparation (e.g., solvent, purity verification via HPLC), dosing regimens, and storage conditions. Include batch-specific data (e.g., lot numbers) to address variability .
- Control groups : Use vehicle controls and reference compounds to validate assay sensitivity. Document environmental factors (e.g., temperature, humidity) in in vivo studies .
- Data transparency : Publish raw datasets (e.g., pharmacokinetic curves, dose-response tables) in supplementary materials, adhering to journal guidelines for experimental replication .
Q. How should researchers design experiments to evaluate the pharmacokinetic (PK) parameters of this compound?
- In vitro models : Use hepatic microsomes or primary hepatocytes to assess metabolic stability. Validate assays with positive controls (e.g., verapamil for CYP3A4 activity) .
- In vivo protocols : Employ crossover designs to minimize inter-subject variability. Collect serial blood samples at timepoints covering absorption, distribution, and elimination phases. Use non-compartmental analysis (NCA) for AUC and half-life calculations .
Q. What statistical approaches are recommended for initial dose-ranging studies of this compound?
- Dose-response modeling : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC50 and efficacy plateaus. Use ANOVA with post-hoc Tukey tests to compare group means .
- Sample size justification : Perform power analysis (α=0.05, β=0.2) based on pilot data to determine minimum group sizes, reducing Type I/II errors .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?
- Mechanistic deconvolution : Test hypotheses like poor blood-brain barrier penetration (using in situ perfusion models) or off-target binding (via kinome-wide selectivity screens) .
- Pharmacodynamic (PD) biomarkers : Integrate target engagement assays (e.g., PET imaging for CNS targets) to correlate drug exposure with biological effect .
- Meta-analysis : Compare results across studies using standardized metrics (e.g., fold-change vs. vehicle) to identify methodological confounders .
Q. What strategies optimize the detection of off-target effects in high-throughput screens for this compound?
- Multi-omics integration : Pair transcriptomic profiling (RNA-seq) with proteomic validation (LC-MS/MS) to identify pathway-level perturbations .
- Cheminformatics filtering : Apply computational models (e.g., similarity ensemble approach) to predict polypharmacology risks based on structural motifs .
- Counter-screen validation : Test hits in orthogonal assays (e.g., FRET vs. SPR for binding kinetics) to exclude assay artifacts .
Q. How should researchers address batch-to-batch variability in synthesized this compound during long-term studies?
- Quality control (QC) workflows : Implement NMR and mass spectrometry for structural verification and UPLC for purity checks (>98%) across batches .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH) to establish shelf-life and identify degradation products .
- Blinded randomization : Assign compound batches to experimental groups randomly to mitigate confounding .
Q. Data Analysis & Reporting
Q. What frameworks are recommended for analyzing non-linear dose-response relationships in this compound toxicity studies?
- Hierarchical Bayesian modeling : Account for inter-study variability by pooling data across experiments while estimating study-specific parameters .
- Benchmark dose (BMD) analysis : Use PROAST or EPA BMDS software to estimate toxicity thresholds, avoiding arbitrary NOAEL/LOAEL thresholds .
Q. How can researchers enhance the rigor of translational studies linking this compound mechanisms to disease models?
- Reverse translation : Validate clinical observations (e.g., biomarker changes) in patient-derived xenograft (PDX) models or induced pluripotent stem cell (iPSC) systems .
- Pre-registration : Publish study protocols on platforms like Open Science Framework to reduce publication bias .
Q. Ethical & Reporting Compliance
Q. What documentation is essential for IRB/IACUC approvals in studies involving this compound?
- Safety data : Include acute toxicity profiles (LD50, MTD) and material safety data sheets (MSDS) for ethical review .
- Animal welfare justification : Provide statistical rationale for species/model selection and humane endpoints (e.g., tumor volume limits) .
Q. How should researchers structure manuscripts to meet journal standards for this compound studies?
Comparison with Similar Compounds
Structural and Pharmacological Comparisons
Key P2X7R Antagonists :
Structural Insights :
- This compound and JNJ-47965567 share bulky substituents (e.g., adamantyl groups) that enhance BBB permeability, unlike AZD9056 and CE-224,535, which failed in clinical trials for rheumatoid arthritis due to poor CNS engagement .
Efficacy in Disease Models
Epilepsy :
- Brilliant Blue G exhibits anticonvulsant effects in intra-amygdala kainate models but fails in maximal electroshock tests, highlighting model-specific outcomes .
Neuropsychiatric Disorders :
- Both this compound and JNJ-47965567 attenuate amphetamine-induced behavioral sensitization, a process linked to motivational disorders .
- A-438079 demonstrates antidepressant-like effects in forced swim tests but requires higher doses due to moderate CNS penetration .
Neuroinflammation :
- This compound inhibits caspase-1 activation and IL-1β release in neuroinflammatory models, a shared mechanism with JNJ-47965567 .
Clinical and Translational Insights
Compound | Clinical Stage | Key Findings | Limitations |
---|---|---|---|
This compound | Preclinical | Robust brain occupancy; efficacy in epilepsy and depression models | Limited clinical trial data |
JNJ-47965567 | Preclinical | High affinity but inconsistent efficacy | Context-dependent effects |
AZD9056 | Phase II | Failed in rheumatoid arthritis trials | Poor CNS penetration |
CE-224,535 | Phase II | No benefit in rheumatoid arthritis | Limited target engagement |
Critical Observations :
Properties
CAS No. |
1428327-35-8 |
---|---|
Molecular Formula |
C28H38N4O |
Molecular Weight |
446.639 |
IUPAC Name |
2-methyl-N-([1-(4-phenylpiperazin-1-yl)cyclohexyl]methyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide |
InChI |
InChI=1S/C28H38N4O/c1-30-16-13-25-23(21-30)9-8-12-26(25)27(33)29-22-28(14-6-3-7-15-28)32-19-17-31(18-20-32)24-10-4-2-5-11-24/h2,4-5,8-12H,3,6-7,13-22H2,1H3,(H,29,33) |
InChI Key |
DIKKTLPJDURHSW-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=CC2=C1CCN(C)C2)NCC3(N4CCN(C5=CC=CC=C5)CC4)CCCCC3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JNJ-42253432; JNJ 42253432; JNJ42253432. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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